molecular formula C34H50N2O3 B11451942 N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide

N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide

Cat. No.: B11451942
M. Wt: 534.8 g/mol
InChI Key: WTOKURFFGSBXNI-UHFFFAOYSA-N
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Description

N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopentyl group, a tert-butyl-substituted hydroxyphenyl group, and a methylphenyl group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, which is then reacted with cyclopentylamine and 4-methylphenylisovalinamide under controlled conditions. Common reagents used in these reactions include dimethyl sulfoxide, methyl acrylate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-temperature transesterification and base-catalyzed Michael addition are employed to drive the reactions to completion .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the carbonyl groups results in the formation of alcohols .

Scientific Research Applications

N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide involves its interaction with free radicals, thereby exhibiting antioxidant properties. The compound’s hydroxyphenyl group donates hydrogen atoms to neutralize free radicals, preventing oxidative damage. Additionally, its structural stability allows it to act as a protective agent in various applications .

Properties

Molecular Formula

C34H50N2O3

Molecular Weight

534.8 g/mol

IUPAC Name

N-cyclopentyl-2-[N-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]-4-methylanilino]-2-methylbutanamide

InChI

InChI=1S/C34H50N2O3/c1-10-34(9,31(39)35-25-13-11-12-14-25)36(26-18-15-23(2)16-19-26)29(37)20-17-24-21-27(32(3,4)5)30(38)28(22-24)33(6,7)8/h15-16,18-19,21-22,25,38H,10-14,17,20H2,1-9H3,(H,35,39)

InChI Key

WTOKURFFGSBXNI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCC1)N(C2=CC=C(C=C2)C)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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